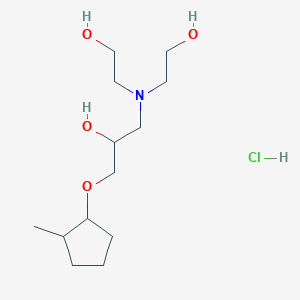
2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” is a chemical compound that is part of the thiazole family . Thiazoles are an important class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aldehyde/ketone in absolute ethanol. A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular structure of this compound includes a thiazole ring with two chlorine atoms attached to the aniline group and a carboxylic acid ethyl ester group.Chemical Reactions Analysis
Thiazoles are known for their reactivity and can undergo various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions . The substituents on the thiazole ring can greatly affect the outcome of these reactions .科学的研究の応用
Synthesis Techniques and Intermediate Applications
The compound 2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester serves as an intermediate in the synthesis of various biologically active compounds. For instance, a study outlines a rapid synthetic method for chloro-2-oxo-butyric acid ethyl ester, an important intermediate for thiazole carboxylic acids, demonstrating its significance in chemical synthesis (Tu Yuanbiao et al., 2016)(source). Moreover, the synthesis of thiazolopyrimidine-2-one derivatives from 5-amino-2-methylsulfanyl-thiazole-4-carboxylic acid ethyl ester highlights its versatility in producing a range of thiazole derivatives with potential applications in medicinal chemistry (T. El‐Emary & A. Khodairy, 2006)(source).
Role in Anticancer Research
The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives demonstrates the compound's potential in cancer research. One of the synthesized derivatives was found to induce apoptosis in breast cancer cells, showcasing the compound's application in developing new anticancer therapeutics (E. Gad et al., 2020)(source).
Antimicrobial Activity
The creation of new thiazolo[3,2]pyridines containing pyrazolyl moiety and their evaluation for antimicrobial activity further illustrate the compound's utility in developing antimicrobial agents. This research underscores the compound's role in synthesizing structures with potential antimicrobial properties (T. I. El-Emary et al., 2005)(source).
作用機序
While the specific mechanism of action for “2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” is not mentioned in the search results, thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
将来の方向性
Thiazole derivatives have been the focus of many research studies due to their diverse therapeutic roles . Future research could focus on exploring the potential therapeutic applications of “2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester” and other thiazole derivatives, as well as further investigating their mechanisms of action.
特性
IUPAC Name |
ethyl 2-(2,5-dichloroanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-2-18-11(17)10-6-19-12(16-10)15-9-5-7(13)3-4-8(9)14/h3-6H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPFKBHJOCLPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2721301.png)





![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721309.png)

![3,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2721314.png)

![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)

![methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2721320.png)
